molecular formula C28H44O B209329 17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 32507-77-0

17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B209329
CAS No.: 32507-77-0
M. Wt: 396.6 g/mol
InChI Key: AHWOEMBXZXGDBQ-FPLPWBNLSA-N
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Description

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

CAS No.

32507-77-0

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3/b8-7-

InChI Key

AHWOEMBXZXGDBQ-FPLPWBNLSA-N

Isomeric SMILES

CC(C)C(C)/C=C\C(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Appearance

Powder

Synonyms

5alpha-ergosta-7,22-dien-3-one
ergosta-7,22-dien-3-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .

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